Molecular‑Weight and Hydrogen‑Bond Capacity Offset Relative to the Closest Structural Analog E1R
Compared with the sigma‑1 receptor positive allosteric modulator (Rac)‑E1R (C₁₃H₁₆N₂O₂, MW 232.28 g/mol), the target compound C₁₃H₁₆N₂O₃ (MW 248.28 g/mol) contains an additional ether oxygen in the acetamide side chain, increasing molecular weight by 16 Da and adding one extra hydrogen‑bond acceptor [1]. This alteration modifies the polar surface area and hydrogen‑bonding capacity, which can influence solubility, permeability, and off‑target binding profiles in ways that are not recapitulated by the des‑methoxy analog.
| Evidence Dimension | Molecular weight (Da) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 248.28 Da; 4 H‑bond acceptors (2 amide O, 1 ether O, 1 carbonyl O) |
| Comparator Or Baseline | (Rac)‑E1R: MW = 232.28 Da; 3 H‑bond acceptors (2 amide O, 0 ether O, 1 carbonyl O) |
| Quantified Difference | ΔMW = +16 Da; ΔHBA = +1 |
| Conditions | Calculated from molecular formula; H‑bond acceptor count derived from standard medicinal chemistry rules [1]. |
Why This Matters
In procurement, even a single‑atom difference can alter chromatographic retention, solubility in assay media, and membrane permeability, making the target compound non‑interchangeable with E1R in any biological or analytical workflow.
- [1] Adooq. E1R (CAS 1301211-78-8) Datasheet. https://www.adooq.com/e1r.html (accessed 2026-04-29). View Source
